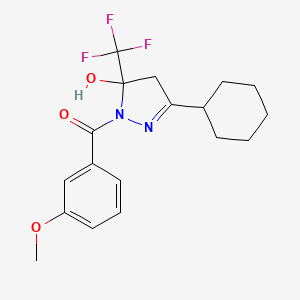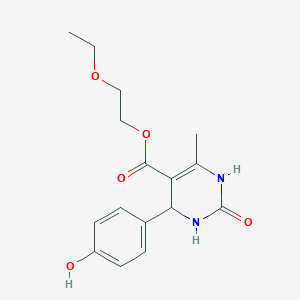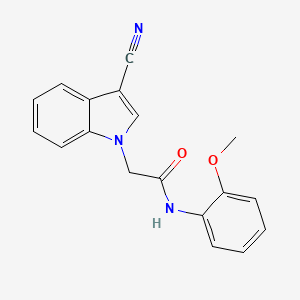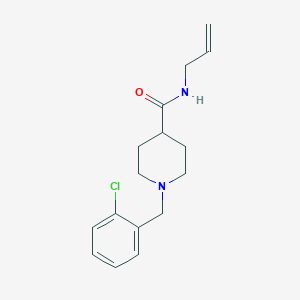![molecular formula C14H9N3O B4983829 7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole](/img/structure/B4983829.png)
7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole
Vue d'ensemble
Description
7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole, commonly known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key signaling molecule in many physiological processes. ODQ has been widely used in scientific research to investigate the role of sGC and cGMP in various biological systems.
Mécanisme D'action
ODQ is a competitive inhibitor of 7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole, meaning that it binds to the active site of the enzyme and prevents the conversion of GTP to cGMP. By inhibiting 7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole, ODQ reduces the levels of cGMP in cells and tissues, leading to a variety of physiological effects.
Biochemical and Physiological Effects
ODQ has been shown to have a variety of biochemical and physiological effects, depending on the specific system being studied. In cardiovascular tissue, ODQ inhibits the relaxation of smooth muscle cells, leading to vasoconstriction and increased blood pressure. In platelets, ODQ reduces aggregation and adhesion, which can have anti-thrombotic effects. In the central nervous system, ODQ modulates the release of neurotransmitters, affecting synaptic transmission and neuronal signaling.
Avantages Et Limitations Des Expériences En Laboratoire
ODQ has several advantages for use in scientific research. It is a potent and selective inhibitor of 7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole, meaning that it can be used to specifically target this enzyme without affecting other systems. ODQ is also relatively stable and can be stored for long periods of time without losing its activity. However, ODQ has some limitations. It is a synthetic compound that requires specialized equipment and expertise to synthesize, and it can be expensive to purchase. In addition, ODQ has some potential off-target effects, and its use should be carefully controlled and monitored.
Orientations Futures
There are several future directions for research involving ODQ. One area of interest is the role of 7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole and cGMP in cancer biology. ODQ has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to investigate its potential as an anti-cancer agent. Another area of interest is the use of ODQ in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. ODQ has been shown to have neuroprotective effects in animal models, and further research is needed to investigate its potential as a therapeutic agent. Finally, the development of new and more efficient synthesis methods for ODQ could lead to increased availability and lower costs, making it more accessible to researchers.
Applications De Recherche Scientifique
ODQ has been used extensively in scientific research to investigate the role of 7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole and cGMP in various physiological processes, such as cardiovascular function, neurotransmission, and inflammation. ODQ has been shown to inhibit the relaxation of smooth muscle cells, reduce platelet aggregation, and modulate the release of neurotransmitters in the central nervous system. In addition, ODQ has been used to study the effects of 7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole and cGMP on immune cell function and inflammation.
Propriétés
IUPAC Name |
7-phenyl-3H-pyrrolo[3,2-e][2,1,3]benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O/c1-2-4-9(5-3-1)13-8-10-11(15-13)6-7-12-14(10)17-18-16-12/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIURYOMILEHFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=C4C(=NON4)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1H-benzimidazol-2-ylthio)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4983754.png)
![methyl 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoate](/img/structure/B4983761.png)
![5-cyclohexyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4983763.png)
![1-[2-(allyloxy)benzyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4983764.png)
![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4983770.png)
![N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B4983782.png)



![N-[2-(3,4-dichlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4983804.png)
![3-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4983806.png)
![2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide](/img/structure/B4983809.png)
![N-[1-methyl-3-(2-pyridinyl)-1H-pyrazol-5-yl]-2-(4-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B4983818.png)
